L-Alanine beta-naphthylamide hydrobromide

Description

Significance of L-Alanine beta-Naphthylamide Hydrobromide as a Biochemical Probe

This compound serves as a key biochemical probe, primarily for the detection and measurement of aminopeptidase (B13392206) activity. scbt.com Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. wikipedia.orgnih.gov The utility of this compound stems from its specific molecular structure, which allows it to be recognized and acted upon by these enzymes.

The mechanism of detection is based on the enzymatic hydrolysis of the amide bond in the L-Alanine beta-naphthylamide molecule. When an aminopeptidase is present and active, it cleaves the bond connecting the L-alanine residue to the beta-naphthylamine moiety. This enzymatic action releases free beta-naphthylamine, a chromogenic compound. dcfinechemicals.com The liberated beta-naphthylamine can then be detected and quantified, often through a secondary reaction that produces a visible color change. This colorimetric determination allows researchers to indirectly measure the activity of the aminopeptidase enzyme. The intensity of the color produced is proportional to the amount of beta-naphthylamine released, and therefore to the enzymatic activity. dcfinechemicals.com

This ability to mimic natural substrates makes it an excellent tool for probing enzyme mechanisms and understanding biochemical processes. chemimpex.com Its stability and solubility in experimental conditions further enhance its utility in the laboratory. chemimpex.com The hydrobromide salt form of the compound often improves its solubility and stability, making it a preferred choice for various biochemical applications.

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| CAS Number | 3513-56-2 | scbt.comnih.gov |

| Molecular Formula | C₁₃H₁₅BrN₂O | scbt.comnih.gov |

| Molecular Weight | 295.18 g/mol | scbt.comnih.gov |

| IUPAC Name | (2S)-2-amino-N-naphthalen-2-ylpropanamide;hydrobromide | nih.gov |

| Appearance | White to off-white powder | chemimpex.com |

Historical Context and Evolution of its Research Utility

The use of synthetic substrates to detect enzymatic activity has a history dating back to the mid-20th century. Initially, researchers utilized compounds that would produce a color change upon enzymatic reaction for genetic and microbiological studies. For instance, lactose (B1674315) analogs were used in the late 1940s to detect genetic mutants in bacteria on MacConkey agar. thermofisher.com This concept evolved with the introduction of more specific chromogenic substrates.

The development of chromogenic technology, where a colorless substrate is cleaved by a specific enzyme to release a colored compound (a chromophore), revolutionized microbial diagnosis and biochemical assays. chromagar.com The first chromogenic culture medium was invented in 1979 for the detection of E. coli. chromagar.com This laid the groundwork for the development of a wide array of chromogenic substrates for various enzymes.

Initially, the research utility of such compounds was primarily in fundamental enzyme characterization and kinetic studies. chemimpex.com Over time, the applications have expanded significantly. Today, this compound and similar substrates are instrumental in various research areas, including:

Enzyme Inhibition Studies: It is used to screen for and characterize inhibitors of aminopeptidases, which is crucial for drug discovery and development. chemimpex.comchemimpex.com

Pharmaceutical Development: The compound serves as an intermediate in the synthesis of various pharmaceuticals. chemimpex.com

Proteomics and Cellular Biology: It aids in studying protein interactions and metabolic pathways. scbt.comchemimpex.com

The evolution of its use reflects the broader advancements in biochemistry and molecular biology, moving from a tool for basic research to a versatile component in applied and clinical research settings.

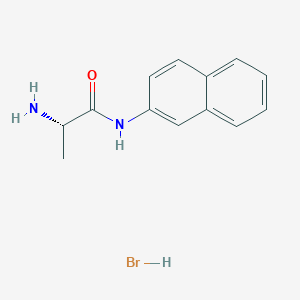

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-naphthalen-2-ylpropanamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.BrH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWIERQOWOKVBY-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3513-56-2 | |

| Record name | L-Alanine β-naphthylamide hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Substrate Specificity and Hydrolytic Mechanisms

L-Alanine beta-Naphthylamide Hydrobromide as a Substrate for Aminopeptidases

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. L-Alanine beta-naphthylamide serves as an effective mimic of a natural peptide substrate for many of these enzymes.

While the name "Leucine Aminopeptidase" suggests a primary specificity for leucine (B10760876), this enzyme, also known as cytosol aminopeptidase (B13392206), exhibits broad specificity. It is capable of hydrolyzing various N-terminal amino acid residues from peptides and amides. Although L-leucyl-beta-naphthylamide is a classic substrate for LAP, the enzyme can also hydrolyze L-alanyl-beta-naphthylamide. nih.gov The rate of hydrolysis, however, can differ, reflecting the enzyme's preference for different amino acid side chains. The structural similarities between alanine (B10760859) and leucine allow for the binding of this compound within the active site of Leucine Aminopeptidase, leading to its enzymatic cleavage.

This compound is not exclusively a substrate for Leucine Aminopeptidase. A variety of other peptidases with amidolytic activity, the ability to cleave amide bonds, can also hydrolyze this compound.

One notable example is Aminopeptidase N (APN) , also referred to as membrane alanyl aminopeptidase (EC 3.4.11.2). wikipedia.org As its name suggests, APN displays a preference for neutral amino acids at the N-terminus and readily cleaves L-alanine from substrates. nih.gov Research on aminopeptidases purified from human placenta identified an enzyme, termed Aminopeptidase II2, that preferentially hydrolyzed L-alanine-beta-naphthylamide. nih.gov This enzyme demonstrated characteristics similar to alanine aminopeptidases found in other tissues. nih.gov

Furthermore, studies on microbial enzymes have revealed their capacity to hydrolyze this substrate. An aminopeptidase from Bacillus subtilis, designated Aminopeptidase I, has been shown to hydrolyze L-alanyl-beta-naphthylamide most rapidly compared to other amino acid-beta-naphthylamide substrates. An arylamidase from Pseudomonas aeruginosa has also been found to hydrolyze amino acid-beta-naphthylamides, including those with neutral N-terminal residues like alanine.

Enzymatic Hydrolysis and Product Release Mechanisms

The enzymatic breakdown of this compound is a hydrolytic reaction, meaning it involves the addition of a water molecule to break a chemical bond. This process is central to its function as a reporter substrate in enzyme assays.

The key event in the enzymatic hydrolysis of this compound is the cleavage of the amide bond linking the L-alanine residue to the beta-naphthylamine molecule. This reaction is catalyzed by the aminopeptidase at its active site. For metalloaminopeptidases, such as Aminopeptidase N, the catalytic mechanism generally involves a zinc ion (Zn²⁺) coordinated within the active site. This zinc ion, along with a conserved glutamate (B1630785) residue, activates a water molecule, which then acts as a nucleophile, attacking the carbonyl carbon of the amide bond. This leads to the breaking of the bond and the subsequent release of the two products. nih.gov

Upon cleavage of the amide bond, L-alanine and beta-naphthylamine are released. The beta-naphthylamine is a chromogenic and fluorogenic molecule, meaning it can be detected and quantified using colorimetric or fluorometric methods. nih.gov In a typical assay, the released beta-naphthylamine is often coupled with a diazonium salt, such as Fast Blue B salt, to produce a stable, colored azo dye. mdpi.com The intensity of the color is directly proportional to the amount of beta-naphthylamine released, and therefore, to the activity of the aminopeptidase. This quantitative relationship allows researchers to measure the rate of the enzymatic reaction. Alternatively, the fluorescence of the liberated beta-naphthylamine can be measured, providing a highly sensitive method for detecting enzyme activity. nih.gov

Kinetic Characterization of Enzyme-Substrate Interactions

The interaction between an enzyme and its substrate can be described by kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ). These parameters provide insight into the enzyme's affinity for the substrate and its catalytic efficiency. While specific kinetic data for the hydrolysis of this compound by every known aminopeptidase is not exhaustively compiled in a single source, the principles of enzyme kinetics are directly applicable.

The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for the substrate; a lower Kₘ indicates a higher affinity. The Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

For instance, research on different aminopeptidases has shown that they exhibit varying Kₘ and Vₘₐₓ values for different amino acid-beta-naphthylamide substrates, reflecting their substrate specificities. A study on a human placental aminopeptidase that prefers L-alanine-beta-naphthylamide noted apparent differences in its Kₘ and Vₘₐₓ values with various substrates, confirming it as a distinct enzyme. nih.gov

Below is an illustrative data table showcasing hypothetical kinetic parameters for the hydrolysis of L-Alanine beta-naphthylamide by different aminopeptidases. It is important to note that these values are for demonstrative purposes and the actual values can vary depending on the specific enzyme, its source, and the assay conditions.

| Enzyme | Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |

| Aminopeptidase N | Human Placenta | 0.5 | 10 |

| Aminopeptidase I | Bacillus subtilis | 0.8 | 15 |

| Leucine Aminopeptidase | Porcine Kidney | 1.2 | 5 |

Investigation of Enzyme Inhibition Mechanisms Using L-Alanine β-Naphthylamide Hydrobromide

L-Alanine β-naphthylamide hydrobromide serves as a valuable substrate in studies aimed at elucidating enzyme inhibition mechanisms. By monitoring the rate of hydrolysis of this substrate in the presence of a potential inhibitor, researchers can determine the type and potency of the inhibition.

For example, in the characterization of human seminal plasma aminopeptidase, the inhibitory effects of various compounds were assessed using L-alanine β-naphthylamide hydrochloride as the substrate. It was found that the metal ion Hg²⁺ exhibited the highest inhibitory effect, with a concentration causing 50% inhibition (I₅₀) of 4.7 x 10⁻⁶ M. nih.govscispace.com Furthermore, the study demonstrated that EDTA (ethylenediaminetetraacetic acid) also inhibited the enzyme, with an I₅₀ of 5.11 x 10⁻³ M. nih.govscispace.com An Ackerman and Potter plot for EDTA inhibition indicated that it acts as a reversible inhibitor of this aminopeptidase. nih.govscispace.com This suggests that EDTA chelates a metal ion essential for the enzyme's catalytic activity. nih.gov

The use of L-alanine β-naphthylamide in such assays allows for the differentiation between various types of inhibition:

Competitive Inhibition: The inhibitor competes with the substrate for the active site. This results in an increase in the apparent K_m, while V_max remains unchanged.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and reduces the enzyme's catalytic efficiency. In this case, V_max is lowered, but K_m remains unchanged.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both V_max and K_m.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both K_m and V_max.

By systematically varying the concentrations of both the substrate (L-Alanine β-naphthylamide hydrobromide) and the inhibitor and analyzing the resulting kinetic data, a comprehensive understanding of the inhibitor's mechanism of action can be achieved.

Methodological Frameworks for Biochemical Assays Utilizing L Alanine Beta Naphthylamide Hydrobromide

Principles of Colorimetric Detection in Enzyme Assays

Colorimetric assays utilizing L-Alanine beta-naphthylamide hydrobromide are foundational methods for quantifying aminopeptidase (B13392206) activity. The core principle of this technique rests on the enzymatic cleavage of the amide bond in the L-Alanine beta-naphthylamide substrate. This hydrolysis reaction, catalyzed by enzymes such as alanine (B10760859) aminopeptidase, releases two products: L-alanine and the chromogenic precursor, beta-naphthylamine.

The liberated beta-naphthylamine, however, is not directly colored. Its detection requires a subsequent chemical derivatization step, most commonly achieved through a diazotization reaction. A widely used method for this is the Bratton-Marshall procedure. In this two-step process, the primary aromatic amine group of beta-naphthylamine is first reacted with sodium nitrite (B80452) in an acidic medium to form a diazonium salt. This unstable intermediate is then immediately coupled with a coupling agent, such as N-(1-Naphthyl)ethylenediamine dihydrochloride, to produce a stable and intensely colored azo dye.

The concentration of this resulting azo compound, which is directly proportional to the amount of beta-naphthylamine released by enzymatic action, can be quantified spectrophotometrically. The absorbance of the solution is measured at a specific wavelength, typically around 560-580 nm, which corresponds to the maximum absorbance of the colored product. By comparing the absorbance of the test sample to a standard curve generated with known concentrations of beta-naphthylamine, the rate of the enzymatic reaction and thus the activity of the enzyme can be accurately determined.

Principles of Fluorometric Detection in Enzyme Assays

Fluorometric assays offer a more sensitive alternative to colorimetric methods for measuring enzyme activity with this compound. This approach leverages the intrinsic fluorescence of the enzymatic product, beta-naphthylamine.

Fluorescence Enhancement Upon Enzymatic Hydrolysis

The fundamental principle of the fluorometric assay is the significant difference in fluorescence between the substrate and the product. The substrate, L-Alanine beta-naphthylamide, is essentially non-fluorescent or exhibits very weak fluorescence. However, upon enzymatic hydrolysis, the bond between the L-alanine and the naphthylamine moiety is cleaved. This cleavage liberates beta-naphthylamine, a molecule that is inherently fluorescent.

This enzyme-triggered release of a fluorophore from a non-fluorescent precursor results in a substantial increase in the fluorescence signal of the reaction mixture. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis, and therefore, to the activity of the enzyme being assayed. This method eliminates the need for the secondary chemical coupling steps required in colorimetric assays, simplifying the procedure and reducing the potential for interference.

Spectral Characteristics of Released Fluorophores

The utility of beta-naphthylamine as a reporter molecule in fluorometric assays is defined by its distinct spectral properties. To perform the assay, the sample is excited with light at a wavelength that is efficiently absorbed by beta-naphthylamine, and the emitted fluorescence is detected at a longer wavelength. The choice of these wavelengths is critical to maximize signal and minimize background noise. While exact wavelengths can vary slightly depending on the solvent system and instrument calibration, the generally accepted spectral characteristics for beta-naphthylamine are well-established.

| Fluorophore | Typical Excitation Wavelength (λex) | Typical Emission Wavelength (λem) |

|---|---|---|

| beta-Naphthylamine | 335-340 nm | 410-425 nm |

Optimization of Assay Protocols and Reaction Conditions

To ensure accurate and reproducible results, the optimization of assay protocols and reaction conditions is paramount. Several key parameters must be systematically evaluated and defined for any given enzyme-substrate system.

pH: Enzyme activity is highly dependent on the pH of the reaction buffer. The optimal pH for the enzyme under investigation should be determined by testing a range of buffer systems and pH values to find the point of maximum activity. For many aminopeptidases, this optimal range is typically between pH 6.0 and 8.0.

Temperature: Like pH, temperature significantly influences the rate of enzymatic reactions. Assays should be conducted at a constant, controlled temperature. The optimal temperature should be established, though for practical purposes and enzyme stability, assays are often run at a standard temperature such as 25°C, 30°C, or 37°C.

Substrate Concentration: The concentration of this compound must be sufficient to ensure that the reaction rate is dependent on the enzyme concentration, not the substrate availability. Ideally, the substrate concentration should be at or above the Michaelis-Menten constant (Km) for the enzyme. Determining the Km value is a critical part of assay optimization, providing insights into the enzyme's affinity for the substrate.

Incubation Time: The reaction should be monitored over a time course to ensure that the measurements are taken during the initial, linear phase of the reaction. As the reaction progresses, substrate depletion or product inhibition can cause the rate to decrease. The chosen incubation time should fall within the linear range where the reaction velocity is constant.

Enzyme Concentration: The amount of enzyme used should be adjusted so that the reaction rate is linear over the desired incubation period and falls within the detection limits of the spectrophotometer or fluorometer.

Analytical Validation of Enzyme Activity Assays

Analytical validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For enzyme activity assays using this compound, this involves establishing the performance characteristics of the method.

Sensitivity and Detection Limits

The sensitivity of an assay refers to its ability to discriminate between small differences in enzyme activity. This is often characterized by the limit of detection (LOD) and the limit of quantitation (LOQ).

Limit of Detection (LOD): The lowest concentration of the product (beta-naphthylamine) that can be reliably distinguished from the background noise of the assay.

Limit of Quantitation (LOQ): The lowest concentration of the product that can be measured with an acceptable level of precision and accuracy.

Fluorometric assays are inherently more sensitive than colorimetric assays. bioassaysys.com This increased sensitivity allows for the detection of lower enzyme activities, which is particularly advantageous when working with limited sample material, such as in cell culture extracts or small tissue biopsies. For instance, fluorimetric assays for similar enzymatic reactions can have detection limits in the low micromolar (µM) range, whereas colorimetric assays are typically in the higher micromolar range. bioassaysys.com A study developing a fluorometric assay for dipeptidylpeptidase IV, which also liberates an amine, demonstrated sensitivity sufficient to measure enzyme activity in as little as 0.01 microliters of human serum. nih.gov This highlights the power of fluorescence-based detection for applications requiring high sensitivity.

| Assay Type | Typical Detection Range | Key Advantage |

|---|---|---|

| Colorimetric | 1 - 200 µM bioassaysys.com | Simplicity, requires standard spectrophotometer |

| Fluorometric | 0.4 - 20 µM bioassaysys.com | Higher sensitivity, lower sample volume |

Specificity and Interferent Analysis

The utility of L-Alanine β-naphthylamide hydrobromide in biochemical assays is critically dependent on its specificity as a substrate for the target enzyme and the potential for interference from other compounds present in the sample. This section explores the substrate specificity of enzymes that hydrolyze L-Alanine β-naphthylamide and details known interfering substances.

Enzyme Specificity

L-Alanine β-naphthylamide is a widely utilized chromogenic substrate for various aminopeptidases, enzymes that cleave amino acids from the N-terminus of proteins and peptides. The specificity of hydrolysis is not absolute and varies depending on the source and type of aminopeptidase.

Aminopeptidase N (APN), also known as membrane alanyl aminopeptidase (m-AAP), exhibits a broad substrate specificity, with a preference for neutral amino acids. nih.gov While alanine derivatives are favored substrates, APN can also hydrolyze other aminoacyl-naphthylamides. nih.gov The order of preference for aminoacyl derivatives is generally reported as Ala > Phe > Tyr > Leu > Arg > Thr > Trp > Lys > Ser > Asp > His > Val. nih.gov Proline and α- or γ-glutamyl derivatives are hydrolyzed very slowly. nih.gov

Studies on aminoacyl-β-naphthylamide hydrolases from various human tissues, including liver, kidney, pancreas, and small intestine, have demonstrated that these enzymes can hydrolyze both L-leucyl- and L-alanyl-β-naphthylamide. nih.gov The Michaelis constants (Km) for these substrates were found to be similar across enzymes from different tissues, suggesting a comparable affinity. nih.gov

A purified aminopeptidase from chicken intestine, identified as an alanyl aminopeptidase (APN), showed a preference for L-leucyl-β-naphthylamide (Leu-β-NA) with a Km of 0.1 mM, followed by other amino acid-β-naphthylamides such as those of alanine, phenylalanine, tyrosine, and glycine. researchgate.net Similarly, two isoenzymes of alanine aminopeptidase from dromedary camel embryos exhibited a high affinity for DL-alanine-β-naphthylamide HCl, with a Km value of 0.14 mM. researchgate.net

The following table summarizes the kinetic parameters of various aminopeptidases with different aminoacyl-β-naphthylamide and related substrates, illustrating the relative specificity.

Interactive Table: Kinetic Parameters of Aminopeptidases for Various Substrates

| Enzyme Source | Substrate | Km (mM) | Reference |

| Chicken Intestine (Aminopeptidase N) | L-Leucyl-β-naphthylamide | 0.1 | researchgate.net |

| Dromedary Camel Embryo (Alanine Aminopeptidase) | DL-Alanine-β-naphthylamide HCl | 0.14 | researchgate.net |

| Human Liver | L-Leucyl-β-naphthylamide | 0.25 | nih.gov |

| Human Liver | L-Alanyl-β-naphthylamide | 0.40 | nih.gov |

| Human Kidney | L-Leucyl-β-naphthylamide | 0.22 | nih.gov |

| Human Kidney | L-Alanyl-β-naphthylamide | 0.33 | nih.gov |

| Human Pancreas | L-Leucyl-β-naphthylamide | 0.24 | nih.gov |

| Human Pancreas | L-Alanyl-β-naphthylamide | 0.38 | nih.gov |

| Human Small Intestine | L-Leucyl-β-naphthylamide | 0.22 | nih.gov |

| Human Small Intestine | L-Alanyl-β-naphthylamide | 0.34 | nih.gov |

Interferent Analysis

A variety of substances can interfere with biochemical assays utilizing L-Alanine β-naphthylamide hydrobromide, leading to inaccurate measurements of enzyme activity. These interferents can act as inhibitors of the target aminopeptidase.

Natural Inhibitors:

Amino Acids: L-amino acids, particularly those with hydrophobic side chains such as phenylalanine, tyrosine, tryptophan, methionine, and leucine (B10760876), have been shown to inhibit human liver alanine aminopeptidase. nih.gov In studies of urinary alanine aminopeptidase, amino acids and ammonia (B1221849) were identified as significant natural inhibitors. nih.gov Histidine and phenylalanine were among the most effective inhibitors at physiological concentrations. nih.gov

Peptides: Certain peptides can act as competitive inhibitors. For instance, L-leucylglycine competitively inhibits the hydrolysis of L-leucyl-β-naphthylamide and L-alanyl-β-naphthylamide by human tissue aminoacyl-β-naphthylamide hydrolases. nih.gov

Synthetic and Other Inhibitors:

Metal Chelators: Aminopeptidases are often metalloenzymes, containing a zinc ion in their active site. nih.gov Therefore, metal-chelating agents can act as potent inhibitors. 1,10-Phenanthroline has been shown to completely inhibit chicken intestinal aminopeptidase N. researchgate.net

Specific Inhibitors: Bestatin, a natural dipeptide analogue, is a well-known, potent competitive inhibitor of many aminopeptidases, including aminopeptidase N. nih.govresearchgate.net Probestin is another potent inhibitor of alanyl aminopeptidase. nih.gov

Other Compounds: A range of synthetic compounds have been identified as inhibitors of aminopeptidase N. These include various acetamidoacetophenone derivatives and their semicarbazones and thiosemicarbazones, which have shown inhibitory activity with IC50 values in the micromolar range.

The following table provides examples of known inhibitors and interferents for aminopeptidases that hydrolyze substrates like L-Alanine β-naphthylamide.

Interactive Table: Inhibitors and Interferents of Aminopeptidase Activity

| Inhibitor/Interferent | Enzyme | Substrate Used in Study | Inhibition Type | Ki/IC50 | Reference |

| L-Leucylglycine | Human Tissue Aminoacyl-β-naphthylamide hydrolases | L-Alanyl-β-naphthylamide | Competitive | - | nih.gov |

| 1,10-Phenanthroline (1 mM) | Chicken Intestine Aminopeptidase N | L-Leucyl-β-naphthylamide | Complete Inhibition | - | researchgate.net |

| Bestatin (1 mM) | Chicken Intestine Aminopeptidase N | L-Leucyl-β-naphthylamide | Complete Inhibition | - | researchgate.net |

| Histidine | Urinary Alanine Aminopeptidase | Not Specified | - | - | nih.gov |

| Phenylalanine | Urinary Alanine Aminopeptidase | Not Specified | - | - | nih.gov |

| Ammonia | Urinary Alanine Aminopeptidase | Not Specified | - | - | nih.gov |

| Various Semicarbazones | Aminopeptidase N | L-leucine-p-nitroanilide | - | 13 - 23.5 µM (IC50) |

It is crucial for researchers to consider the potential for such interferences when designing and interpreting assays using L-Alanine β-naphthylamide hydrobromide, especially when analyzing complex biological samples that may contain these inhibitory substances.

Applications in Biological Pathway Elucidation and Enzyme Function Analysis

Elucidating Protein Degradation Pathways

Protein degradation, or turnover, is a critical process for maintaining cellular health, removing damaged or misfolded proteins, and regulating the levels of key cellular proteins. Aminopeptidases play a significant role in the final stages of this process by breaking down peptides into their constituent amino acids.

By using L-Alanine β-naphthylamide hydrobromide as a substrate, researchers can measure the activity of alanine (B10760859) aminopeptidases, which are involved in protein catabolism. nih.gov An increase in the hydrolysis of this substrate can indicate an upregulation of protein degradation pathways. This is particularly useful in studying conditions associated with altered protein turnover, such as muscle wasting or neurodegenerative diseases. While L-Alanine β-naphthylamide hydrobromide provides a snapshot of the activity of specific aminopeptidases, this information contributes to a broader understanding of the complex and highly regulated process of protein degradation. nih.gov

Investigating Amino Acid Metabolism Dynamics

The breakdown of proteins and peptides by aminopeptidases is intrinsically linked to amino acid metabolism. The amino acids released during this process can be recycled for the synthesis of new proteins or catabolized for energy. L-Alanine β-naphthylamide hydrobromide is employed in studies that aim to understand the dynamics of amino acid recycling and metabolism. nih.gov

For instance, by quantifying the rate of L-alanine release from the substrate, scientists can infer the activity of aminopeptidases that contribute to the cellular pool of free amino acids. This can be particularly insightful when studying the metabolic adaptations of cells under different physiological or pathological conditions. The ability to mimic natural substrates makes L-Alanine β-naphthylamide hydrobromide an excellent candidate for probing these biochemical processes. nih.gov

Characterization of Enzyme Roles in Physiological Systems

A significant application of L-Alanine β-naphthylamide hydrobromide is in the characterization of specific aminopeptidases and the elucidation of their roles in various physiological systems. The substrate has been used to study aminopeptidase (B13392206) activity in a range of human tissues, including the liver, kidney, pancreas, and small intestine. nih.govnih.gov

Research has shown that while the Michaelis constants (Km) for the hydrolysis of L-alanyl-β-naphthylamide were similar across these tissues, slight variations in the enzymes' chromatographic behavior and electrophoretic mobility were observed. nih.gov This suggests the presence of different isoenzymes of aminopeptidases in different tissues. Furthermore, comparative studies in various animal models have utilized substrates like L-alanine-β-naphthylamide to identify suitable models for studying the degradation of peptide-based drugs. nih.gov For example, the aminopeptidase activities in the rectal homogenates of rats and rabbits were found to be similar to those in humans. nih.gov

Table 1: Michaelis constants for the hydrolysis of L-alanyl-β-naphthylamide by partially purified enzyme fractions from different human tissues were determined to be similar. nih.gov

Profiling of Enzymatic Activity in Cellular and Microbial Contexts

L-Alanine β-naphthylamide hydrobromide is extensively used for profiling aminopeptidase activity in both cellular and microbial systems. This allows for the comparison of enzymatic activities between different cell types, under various conditions, or between different microorganisms.

In microbiology, one of the key applications of L-Alanine β-naphthylamide is in the differentiation of bacterial species. Specifically, the L-alanine aminopeptidase test is used to distinguish between Gram-negative and Gram-positive bacteria. merckmillipore.com L-alanine aminopeptidase is an enzyme found in the cell envelope of most Gram-negative bacteria, while it is generally absent in Gram-positive bacteria. merckmillipore.comnih.gov

A study involving 246 clinical isolates of various bacteria demonstrated that nearly all Gram-negative bacteria possessed L-alanine aminopeptidase activity, whereas all Gram-positive and Gram-variable bacteria were negative for this enzyme. merckmillipore.com This strong correlation makes the enzymatic hydrolysis of an L-alanine-based substrate a reliable and rapid method for bacterial identification in a clinical setting. merckmillipore.com The aminopeptidase profiles of various bacterial strains can be determined fluorometrically using a series of α-amino acid β-naphthylamides, providing a reproducible method for bacterial identification. nih.gov

Table 2: General distribution of L-alanine aminopeptidase activity in bacteria based on Gram staining characteristics. merckmillipore.com

In eukaryotic research, L-Alanine β-naphthylamide hydrobromide is used to measure and compare aminopeptidase activity in various cell types and subcellular compartments. For example, a study on cultured poppy cells (Papaver somniferum L.) utilized L-alanine-β-naphthylamide to determine both intracellular and extracellular aminopeptidase activity. The findings revealed that the majority of the aminopeptidase activity (79-80%) was intracellular, with a smaller proportion (20-21%) being secreted into the culture medium.

Furthermore, L-alanine β-naphthylamide has been used as a fluorescent substrate to assay neutral aminopeptidase activity in cultured human and mouse chondrocytes. It has also been employed to measure the activity of alanine aminopeptidase in blood samples. The activities of various aminopeptidases, including alanine aminopeptidase, have been detected on the surface of several mammalian cell lines. nih.gov

Role in Advanced Synthetic Chemistry and Analog Design

L-Alanine β-Naphthylamide Hydrobromide as a Building Block in Peptide Synthesis

L-Alanine β-naphthylamide hydrobromide serves as an important building block in the field of peptide chemistry. chemimpex.comchemimpex.com Its structure is essentially a modified dipeptide, where the C-terminus of an L-alanine residue is capped with a β-naphthylamine group. This feature makes it an ideal substrate for studying proteases and peptidases, enzymes that cleave peptide bonds.

In this context, the compound is used less for the construction of long polypeptide chains and more as a component in creating specific, often chromogenic or fluorogenic, substrates for enzyme assays. sigmaaldrich.comsigmaaldrich.com The synthesis of these substrates involves incorporating the L-alanyl-β-naphthylamide unit into a larger peptide sequence. When a target enzyme cleaves the amide bond between the alanine (B10760859) residue and the β-naphthylamine group, the released β-naphthylamine can be detected, often through a color-forming reaction or by its fluorescent properties. This process is fundamental to measuring the activity of specific enzymes. sigmaaldrich.comsigmaaldrich.com

The key steps in utilizing this compound as a building block include:

Peptide Coupling: Standard peptide synthesis protocols can be used to couple the free amino group of the L-alanine portion of the molecule to the carboxyl group of another amino acid or peptide.

Enzyme Substrate Construction: By strategically placing the L-alanyl-β-naphthylamide moiety within a peptide sequence, researchers can create highly specific substrates to probe the activity of a particular peptidase.

This application is crucial for understanding protein interactions and for the development of new drugs that may target these enzymatic pathways. chemimpex.com

Chiral Auxiliary Applications in Asymmetric Synthesis

The term "chiral auxiliary" typically refers to a molecule that is temporarily incorporated into a synthetic scheme to guide the stereoselective formation of a new chiral center. While L-Alanine β-naphthylamide hydrobromide is not a conventional chiral auxiliary in the vein of those used for alkylation or addition reactions nih.gov, its inherent and fixed chirality is fundamental to its primary applications. chemimpex.com

The crucial aspect of this compound is the "L" configuration of the alanine residue. nih.gov This specific stereochemistry is recognized by many biological systems, particularly enzymes that have evolved to process L-amino acids. Therefore, its application in asymmetric synthesis is more accurately described as a form of asymmetric recognition .

Its role in this capacity is highlighted by:

Enzyme Specificity: Aminopeptidases and other proteases often exhibit high stereospecificity. dntb.gov.uanih.gov They will preferentially hydrolyze substrates containing L-amino acids over their D-enantiomers. L-Alanine β-naphthylamide serves as a tool to exploit this specificity.

Probing Chiral Environments: As a substrate, it is used to probe the chiral environment of an enzyme's active site. chemimpex.com The efficiency of the hydrolysis reaction provides information about how well the molecule fits and interacts with the enzyme, which is a key aspect of asymmetric recognition.

Therefore, while not used to induce chirality in a new molecule, the compound's own chirality is the key to its function in distinguishing and quantifying the activity of stereospecific enzymes.

Design and Synthesis of Novel Enzyme Substrate Analogs

One of the most prominent uses of L-Alanine β-naphthylamide hydrobromide is as a foundational structure for the design and synthesis of novel enzyme substrate analogs. chemimpex.comsigmaaldrich.com Its structure mimics a natural peptide linkage, making it an effective tool for studying a wide range of peptidases. chemimpex.com

The core principle involves the enzymatic hydrolysis of the amide bond linking the L-alanine and the β-naphthylamine. The liberation of β-naphthylamine, a chromogenic and fluorogenic molecule, provides a measurable signal that correlates directly with enzyme activity. sigmaaldrich.com This has led to its widespread use in assays for various aminopeptidases. sigmaaldrich.comsigmaaldrich.combiosynth.com For instance, it has been employed to determine the activity of alanine aminopeptidase (B13392206) (AAP) in blood samples and to assay neutral aminopeptidase (APN) activity in chondrocytes. sigmaaldrich.com

The arylamidase from Pseudomonas aeruginosa, for example, has been shown to hydrolyze substrates with an L-amino acid at the N-terminal position, such as L-alanyl-β-naphthylamide. dntb.gov.uanih.gov

Table 1: Examples of Enzymes Assayed Using L-Alanine β-Naphthylamide

| Enzyme Name | Abbreviation | Typical Source |

|---|---|---|

| Alanine Aminopeptidase | AAP | Blood Samples sigmaaldrich.com |

| Neutral Aminopeptidase | APN | Cultured Chondrocytes sigmaaldrich.com |

| Pseudomonas aeruginosa Arylamidase | - | P. aeruginosa Bacteria dntb.gov.uanih.gov |

This compound's utility allows researchers to study enzyme kinetics, screen for enzyme inhibitors, and diagnose certain medical conditions associated with altered enzyme levels. chemimpex.combiosynth.com

Intermediate in Research Chemical Synthesis

L-Alanine β-naphthylamide hydrobromide is a valuable intermediate in the synthesis of more complex molecules for biochemical and pharmaceutical research. chemimpex.com Its role as an intermediate stems from its pre-assembled structure, which combines a chiral amino acid with a reporter group (β-naphthylamine). chemimpex.com

Chemists can use this compound as a starting point for several synthetic pathways:

Synthesis of Enzyme Inhibitors: By modifying the core structure of L-Alanine β-naphthylamide, researchers can design and synthesize potential enzyme inhibitors. chemimpex.com These new molecules might bind to the active site of an enzyme but not be cleaved, thus blocking the enzyme's function.

Development of Pharmaceutical Agents: It serves as an intermediate in the synthesis of various pharmaceuticals, with some research pointing towards applications for drugs targeting neurological disorders. chemimpex.comchemimpex.com

Creation of Advanced Probes: The free amino group of the alanine moiety can be further derivatized. For example, it can be acylated with other amino acids or peptides to create more complex and specific substrates for a wider variety of proteases.

The stability and known reactivity of L-Alanine β-naphthylamide hydrobromide make it a reliable component in multi-step syntheses aimed at producing novel bioactive compounds. chemimpex.comchemimpex.com

Table 2: Chemical Compound Names Mentioned

| Compound Name |

|---|

| L-Alanine β-naphthylamide hydrobromide |

| L-Alanine |

| β-Naphthylamine |

| D-amino acids |

Integrative Approaches in Analytical and Diagnostic Research

Utilization in Chromatographic Techniques for Amino Acid and Peptide Analysis

L-Alanine β-naphthylamide hydrobromide serves a significant role in the field of analytical chemistry, particularly in chromatographic methods for the analysis of amino acids and peptides. chemimpex.com Chromatographic techniques are essential for the separation and analysis of amino acids, which are fundamental components of proteins and peptides and have various metabolic functions. researchgate.net The ability to separate amino acids is crucial as their biological activities are often restricted to a specific enantiomeric form (D- or L-form). researchgate.net

In this context, L-Alanine β-naphthylamide hydrobromide is employed as a standard reference material in various chromatographic techniques, including high-performance liquid chromatography (HPLC). chemimpex.com Its function as a standard aids in the precise quantification of amino acids within complex biological mixtures. chemimpex.com The stability and solubility of the compound make it well-suited for these applications, contributing to the accuracy and reliability of biochemical analyses. chemimpex.com Researchers also use the compound to develop and optimize analytical methods, aiming for improved sensitivity and specificity in the detection of amino acids and related molecules.

The separation of amino acids via chromatography often involves methods like paper chromatography, where separation is based on differing partition coefficients between a stationary aqueous phase and a mobile organic solvent phase. libretexts.org After separation, reagents like ninhydrin (B49086) can be used to visualize the amino acid spots. libretexts.org The use of reliable standards like L-Alanine β-naphthylamide hydrobromide is integral to identifying and quantifying the separated components accurately.

Table 1: Physicochemical Properties of L-Alanine β-naphthylamide hydrobromide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H15BrN2O | nih.gov |

| Molecular Weight | 295.17 g/mol | nih.gov |

| Appearance | White to light beige powder | chemimpex.com |

| Melting Point | 205 °C | chemimpex.com |

| Solubility | Soluble in ethanol (B145695) (50 mg/mL) | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Development of Research-Oriented Enzyme Activity Markers

A primary application of L-Alanine β-naphthylamide hydrobromide is as a chromogenic or fluorogenic substrate for various enzymes, particularly aminopeptidases. biosynth.com This utility is central to the development of assays for measuring enzyme activity, a critical aspect of biochemical research, diagnostics, and drug discovery. chemimpex.com

The mechanism involves the enzymatic cleavage of the amide bond linking the L-alanine residue to the β-naphthylamine moiety. Aminopeptidases, which cleave amino acids from the N-terminus of proteins and peptides, catalyze this hydrolysis. biosynth.com The reaction releases L-alanine and free β-naphthylamine. The latter product, β-naphthylamine, can then be detected and quantified using colorimetric or fluorometric methods. This reaction provides a direct measure of the enzyme's activity.

This method is widely used for several research purposes:

Enzyme Kinetics: By measuring the rate of β-naphthylamine release under various conditions, researchers can determine key kinetic parameters of aminopeptidases. chemimpex.com

Inhibitor Screening: The assay is used to screen for potential enzyme inhibitors. A compound that decreases the rate of β-naphthylamine production is identified as a potential inhibitor, which is a foundational step in drug development.

Disease Biomarkers: In a diagnostic context, the activity of specific enzymes can serve as biomarkers for various diseases. Assays using substrates like L-Alanine β-naphthylamide hydrobromide can be employed in diagnostic laboratories to measure the activity of these enzymes in clinical samples.

The specificity of the cleavage is a key aspect of these assays. For instance, different aminopeptidases may exhibit preferential cleavage of substrates with specific amino acids at the N-terminal position. expasy.org The use of L-alanine in this substrate targets a specific class of aminopeptidases. biosynth.com

Integration into High-Throughput Screening Methodologies for Enzyme Profiling

The enzymatic assay based on L-Alanine β-naphthylamide hydrobromide is highly adaptable for high-throughput screening (HTS) methodologies. nih.gov HTS technologies are crucial in modern drug discovery and enzyme engineering, allowing for the rapid testing of millions of compounds or enzyme variants. nih.gov These platforms rely on compartmentalizing reactions, such as in microtiter plates, to perform a massive number of experiments in parallel. nih.gov

In the context of enzyme profiling, L-Alanine β-naphthylamide hydrobromide serves as a reliable substrate in HTS assays designed to discover and characterize enzyme inhibitors. Researchers use these screening assays to identify molecules with therapeutic potential by observing their effect on the hydrolysis of the substrate.

The process typically involves:

Dispensing the target enzyme and the substrate, L-Alanine β-naphthylamide hydrobromide, into the wells of a microtiter plate.

Adding a different potential inhibitor from a large chemical library to each well.

Incubating the plates to allow the enzymatic reaction to proceed.

Measuring the amount of released β-naphthylamine, often using automated plate readers that can detect changes in color or fluorescence.

A significant reduction in the signal compared to a control (with no inhibitor) indicates that the compound in that well has inhibited the enzyme's activity. This integration into HTS allows for the efficient profiling of large libraries of compounds against specific aminopeptidases, accelerating the identification of lead compounds for drug development. nih.gov

Table 2: Applications in Analytical and Diagnostic Research

| Application Area | Specific Use of L-Alanine β-naphthylamide hydrobromide | Research Goal |

|---|---|---|

| Chromatography | Acts as a standard reference material in HPLC and other techniques. chemimpex.com | To accurately quantify amino acids and peptides in complex mixtures. chemimpex.com |

| Enzyme Kinetics | Serves as a substrate for aminopeptidases. chemimpex.com | To study enzyme mechanisms and determine kinetic parameters. chemimpex.com |

| Inhibitor Screening | Used in assays to measure the effect of compounds on enzyme activity. | To identify potential therapeutic molecules that inhibit specific enzymes. |

| High-Throughput Screening | Integrated into automated assays for large-scale screening of chemical libraries. nih.gov | To rapidly profile enzyme inhibitors and engineer enzymes with improved properties. nih.gov |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| L-Alanine β-naphthylamide hydrobromide |

| L-Alanine |

| β-naphthylamine |

Future Directions and Emerging Research Perspectives

Development of Next-Generation Enzyme Probes

The foundational structure of L-Alanine beta-naphthylamide serves as a scaffold for the development of more sophisticated enzyme probes. Future research is focused on modifying this structure to enhance its photophysical properties, selectivity, and sensitivity. The goal is to create "next-generation" probes for real-time imaging of enzymatic activity in living cells and tissues. bohrium.com

One promising avenue is the synthesis of analogues that shift the fluorescence emission to longer wavelengths, such as the near-infrared (NIR) region. NIR probes offer advantages for in vivo imaging due to deeper tissue penetration and reduced background autofluorescence. bohrium.com Another strategy involves incorporating environmentally sensitive fluorophores that report on changes in the local microenvironment of the enzyme's active site upon substrate binding and cleavage.

Furthermore, researchers are exploring the development of ratiometric fluorescent probes based on the L-Alanine beta-naphthylamide framework. Unlike probes that simply turn "on" or "off," ratiometric probes exhibit a shift in their fluorescence emission or excitation wavelength upon enzymatic action. bohrium.com This allows for more precise and quantitative measurements of enzyme activity, as the ratio of two fluorescence signals is less susceptible to variations in probe concentration, instrumental settings, and environmental factors. bohrium.com The amino acid beta-(2-naphthyl)-D-alanine (D-Nal), a structural relative, has already been successfully used as a fluorescent probe to study peptide-receptor interactions, demonstrating the potential of the naphthyl-alanine motif in probe design. nih.gov

Advanced Spectroscopic and Structural Investigations of Enzyme-Substrate Complexes

While the enzymatic hydrolysis of L-Alanine beta-naphthylamide is well-established, a detailed, high-resolution understanding of its interaction within the enzyme active site remains an area for active investigation. Advanced spectroscopic techniques are critical for elucidating the transient steps of the catalytic cycle. Time-resolved fluorescence spectroscopy, for instance, can monitor the changes in the fluorescence lifetime and anisotropy of the beta-naphthylamine product as it is released from the enzyme, providing insights into the kinetics of product dissociation.

X-ray crystallography and cryo-electron microscopy (cryo-EM) represent powerful tools for obtaining static, atomic-level snapshots of the enzyme-substrate complex. By soaking crystals of a target aminopeptidase (B13392206) with L-Alanine beta-naphthylamide or a non-hydrolyzable analogue, researchers can visualize the precise binding orientation and the key molecular interactions—such as hydrogen bonds and hydrophobic contacts—that facilitate catalysis. Such structural studies, similar to those performed on aminopeptidases with inhibitors like bestatin, can reveal the conformational changes the enzyme undergoes upon substrate binding and provide a structural basis for inhibitor design. marquette.edu

Computational Modeling and Theoretical Studies of Enzyme-L-Alanine beta-Naphthylamide Hydrobromide Interactions

Complementing experimental approaches, computational modeling offers a powerful lens through which to examine the dynamics of enzyme-substrate interactions. Molecular docking simulations can predict the most favorable binding pose of L-Alanine beta-naphthylamide within the active site of various aminopeptidases. These models are crucial for interpreting experimental data and for generating hypotheses about the roles of specific amino acid residues in substrate recognition and catalysis.

Beyond static docking, molecular dynamics (MD) simulations can model the behavior of the enzyme-substrate complex over time. MD simulations provide a dynamic view of the conformational changes that occur during the catalytic process, from initial substrate binding to product release. Furthermore, quantum mechanics/molecular mechanics (QM/MM) hybrid methods can be employed to model the electronic rearrangements that occur during the hydrolysis of the amide bond. These theoretical studies are invaluable for understanding the fundamental principles of enzyme catalysis and for the rational design of novel enzyme inhibitors or engineered enzymes with altered substrate specificities.

Potential for Novel Methodological Advancements in Biochemical Research

The reliability of L-Alanine beta-naphthylamide as a substrate underpins its potential use in developing new biochemical methodologies. Its application in high-throughput screening (HTS) assays is a significant area of future development. By adapting the enzyme assay to a microplate format, researchers can rapidly screen large libraries of small molecules to identify potential inhibitors of specific aminopeptidases, which is a critical step in drug discovery. chemimpex.comnih.gov

This compound is also instrumental in the field of enzyme discovery, or "enzyme prospecting." Researchers can use L-Alanine beta-naphthylamide as a generic substrate to search for and characterize novel aminopeptidase activities from diverse biological sources, such as microbial extremophiles or complex environmental samples. nih.govnih.gov This can lead to the discovery of enzymes with unique properties suitable for industrial or biotechnological applications.

Moreover, there is growing interest in using L-Alanine beta-naphthylamide for cell-based assays to monitor intracellular or extracellular aminopeptidase activity. nih.gov Such assays are vital for understanding the physiological roles of these enzymes in cellular processes and their dysregulation in diseases like cancer. bohrium.com The development of kinetic models that accurately account for factors like product inhibition will further refine the data obtained from these methodologies, leading to a more precise understanding of enzyme behavior in complex biological systems. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for using L-Alanine beta-naphthylamide hydrobromide as a substrate in protease activity assays?

- Methodological Answer : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM DTT) and dissolve the substrate at 1–2 mM in DMSO or water. Incubate with the enzyme (e.g., cathepsin B or trypsin) at 37°C. Monitor hydrolysis via chromogenic detection (β-naphthylamide release at 520 nm after diazotization) . Include controls lacking enzyme or substrate to account for non-specific hydrolysis. Optimize incubation time and substrate concentration using pilot kinetic studies .

Q. How can researchers determine kinetic parameters (e.g., Km, Vmax) using this compound?

- Methodological Answer : Perform a substrate saturation curve by varying concentrations (0.1–2.0 mM) of this compound. Measure initial reaction rates spectrophotometrically. Use non-linear regression (e.g., Michaelis-Menten equation) or linear transformations (Lineweaver-Burk plots) to calculate Km and Vmax. Validate with enzyme inhibitors (e.g., E-64 for cysteine proteases) to confirm specificity .

Q. What are the critical storage and handling conditions for this compound to ensure stability?

- Methodological Answer : Store lyophilized powder at –20°C in a desiccator to prevent moisture absorption. For working solutions, use freshly prepared buffers (pH 6–8) and avoid prolonged exposure to light or heat. Confirm solubility in aqueous buffers via pre-experiment checks; if precipitation occurs, add 1–5% organic solvent (e.g., DMSO) .

Advanced Research Questions

Q. How can contradictory kinetic data from different laboratories using this substrate be resolved?

- Methodological Answer : Cross-validate experimental conditions:

- Enzyme Source : Compare purity (e.g., commercial vs. in-house purified proteases) using SDS-PAGE.

- Substrate Quality : Analyze batch-to-batch variability via HPLC (≥95% purity) and adjust concentrations accordingly .

- Buffer Composition : Test ionic strength and pH effects, as proteases like cathepsin B are sensitive to redox conditions (e.g., DTT concentration) .

- Data Normalization : Use internal standards (e.g., fluorescent controls) to account for instrument variability.

Q. What strategies optimize this compound for fluorogenic assays in live-cell imaging?

- Methodological Answer : Modify the substrate by introducing fluorophores (e.g., 4-methoxy-β-naphthylamide) to enhance quantum yield. Validate membrane permeability using cell lines (e.g., HEK293) and confocal microscopy. Compare hydrolysis rates in live cells vs. lysates to assess intracellular enzyme activity . For multiplexing, pair with quenched fluorescent probes (e.g., FRET-based substrates).

Q. How can structural analogs of this compound be synthesized to target specific protease isoforms?

- Methodological Answer : Replace the L-alanine moiety with D-amino acids or non-natural residues (e.g., norleucine) to alter enzyme binding. Use solid-phase peptide synthesis (SPPS) with HATU/HOBt activation for amide bond formation . Characterize analogs via HRMS and NMR (e.g., HSQC for stereochemical confirmation) . Test selectivity against protease panels (e.g., MMPs, caspases) .

Q. What analytical techniques confirm the structural integrity of this compound in crystallographic studies?

- Methodological Answer : Perform single-crystal XRD to resolve the 3D structure (e.g., bond angles, hydrogen bonding). Complement with EDX to verify elemental composition (C, N, Br) and powder XRD to assess phase purity . Compare experimental data with computational models (e.g., DFT simulations) to validate stereoelectronic properties.

Methodological Notes

- Chromogenic vs. Fluorogenic Detection : While β-naphthylamide derivatives are traditionally chromogenic, fluorogenic variants (e.g., 4-methylumbelliferyl conjugates) offer higher sensitivity for low-abundance enzymes .

- Batch Consistency : Request peptide content analysis (HPLC/MS) from suppliers to minimize variability in kinetic assays .

- Safety : Handle hydrobromide salts in fume hoods; avoid inhalation of particulates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.